molecular formula C11H12BrN3O B8333016 4-bromo-1-(cyclobutylmethyl)-1H-benzotriazol-5-ol

4-bromo-1-(cyclobutylmethyl)-1H-benzotriazol-5-ol

Cat. No. B8333016
M. Wt: 282.14 g/mol
InChI Key: WYQMSGWUYGEYSL-UHFFFAOYSA-N
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Patent
US08975286B2

Procedure details

A solution of 1-(cyclobutylmethyl)-1H-benzotriazol-5-ol (3-4, 280 mg, 1.38 mmol, 1 equiv) and pyridinium tribromide (551 mg, 1.72 mmol, 1.25 equiv) in chloroform (20 mL) was stirred at 23° C. for 4 h. The mixture was concentrated and the residue partitioned between saturated aqueous sodium bicarbonate solution (100 mL) and ethyl acetate (2×50 mL). The combined organic layers were dried over sodium sulfate and concentrated to give 4-bromo-1-(cyclobutylmethyl)-1H-benzotriazol-5-ol (3-5) as an orange solid. 1H NMR (300 MHz, CDCl3) δ 7.38 (d, 1H, J=8.9 Hz), 7.25 (d, 1H, J=8.9 Hz), 5.92 (br s, 1H), 4.60 (d, 2H, J=7.0 Hz), 2.96 (p, 1H, J=7.6 Hz), 2.06 (m, 2H), 1.89 (m, 4H) ppm. LRMS m/z (M+H) 283.9 found, 284.0 required.
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
551 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:5][N:6]2[C:10]3[CH:11]=[CH:12][C:13]([OH:15])=[CH:14][C:9]=3[N:8]=[N:7]2)[CH2:4][CH2:3][CH2:2]1.[Br-:16].[Br-].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1>C(Cl)(Cl)Cl>[Br:16][C:14]1[C:9]2[N:8]=[N:7][N:6]([CH2:5][CH:1]3[CH2:2][CH2:3][CH2:4]3)[C:10]=2[CH:11]=[CH:12][C:13]=1[OH:15] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
280 mg
Type
reactant
Smiles
C1(CCC1)CN1N=NC2=C1C=CC(=C2)O
Name
Quantity
551 mg
Type
reactant
Smiles
[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
the residue partitioned between saturated aqueous sodium bicarbonate solution (100 mL) and ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=2N(N=NC21)CC2CCC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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